molecular formula C8H7N3O3 B2445406 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid CAS No. 75841-19-9

2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid

Cat. No.: B2445406
CAS No.: 75841-19-9
M. Wt: 193.162
InChI Key: QFOOTSYBQQIBQK-UHFFFAOYSA-N
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Properties

IUPAC Name

2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-7(13)4-11-8(14)6-2-1-3-10(6)5-9-11/h1-3,5H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOOTSYBQQIBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN(C(=O)C2=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75841-19-9
Record name 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid
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Preparation Methods

The synthesis of 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate acylating agents under controlled conditions . The reaction typically requires the use of catalysts such as PPh3, Br2, and Et3N in solvents like CH2Cl2 . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring system and the diverse range of applications it offers in various fields of research.

Biological Activity

2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid (CAS Number: 75841-19-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).

  • Chemical Formula : C8H7N3O3
  • Molecular Weight : 193.16 g/mol
  • IUPAC Name : 2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2-yl)acetic acid
  • Appearance : Powder
  • Melting Point : 265-266 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyrrole and triazine moieties. The specific methods may vary but often include cyclization reactions and acylation steps to achieve the desired structure.

Antitumor Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound AA431 (human epidermoid carcinoma)1.61 ± 0.92
Compound BJurkat (T-cell leukemia)1.98 ± 1.22

These results suggest that modifications in the structure can enhance the anticancer properties of related compounds.

Anticonvulsant Activity

Some derivatives of pyrrole and triazine structures have been evaluated for their anticonvulsant properties. For example, certain analogues demonstrated a significant reduction in seizure activity in animal models when compared to standard anticonvulsants.

Inhibition of VEGFR

Research indicates that similar compounds can act as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis. Compounds exhibiting this activity were found to be significantly more potent than traditional inhibitors like semaxanib.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

  • Pyrrole and Triazine Moieties : Essential for maintaining biological activity.
  • Substituents on the Aromatic Ring : Electron-donating groups enhance cytotoxicity.

Studies have shown that specific substitutions can lead to improved binding affinity and selectivity towards biological targets.

Case Studies

In a recent study published in MDPI's Molecules journal, a series of pyrrole-based compounds were synthesized and evaluated for their biological activities. The findings indicated that compounds with specific substitutions on the pyrrole ring exhibited enhanced anti-cancer activity compared to their unsubstituted counterparts .

Another investigation focused on the neuroprotective effects of similar triazine derivatives in animal models of epilepsy. The results demonstrated a significant reduction in seizure frequency and duration when treated with these compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-2-yl}acetic acid, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Route 1 : Rearrangement of pyrrolo-[1,2-d][1,3,4]oxadiazines under controlled conditions (e.g., solvent choice, temperature) to form the pyrrolotriazine core. For example, pyrrole-2-carboxamides derived from 3-chloro-1H-pyrrole-2-carboxylic acid can undergo cyclization (Scheme 14, ).

  • Route 2 : Coupling reactions using activating agents like HOBt (hydroxybenzotriazole) and EDC (ethylcarbodiimide hydrochloride) in DMF at 40°C, followed by extraction with organic solvents (e.g., ethyl acetate) and purification via column chromatography .

    • Optimization :
  • Vary solvent polarity (DMF vs. THF), reaction time (overnight vs. shorter intervals), and stoichiometry of coupling reagents (HOBt/EDC ratio). Monitor intermediates via TLC or HPLC.

    Reaction Parameter Typical Conditions Impact on Yield
    SolventDMF or THFHigher polarity improves solubility of intermediates
    Temperature40–50°CElevated temps reduce reaction time but may increase side products
    Reagent Ratio (HOBt:EDC)1:1 to 1:1.2Excess EDC minimizes unreacted starting material

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the purity and structural integrity of this compound?

  • Spectroscopy :

  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH/OH stretches (~3200–3500 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm regiochemistry of the pyrrolotriazine core and acetic acid moiety (e.g., δ 4.2–4.5 ppm for CH₂ in acetic acid) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₈H₇N₃O₃).
    • Chromatography :
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • TLC : Monitor reactions using silica gel plates and visualizing agents (e.g., ninhydrin for amines).

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, reaction path searches) aid in predicting reaction pathways and intermediates for novel derivatives?

  • Approach :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates (e.g., B3LYP/6-31G* level) .
  • Reaction Path Search : Apply ICReDD’s workflow to combine computational screening (e.g., Gibbs free energy barriers) with experimental validation, reducing trial-and-error cycles .
    • Case Study : DFT studies on analogous compounds (e.g., 2-(indol-3-yl)-2-oxoacetic acid) reveal stabilization via intramolecular hydrogen bonding, guiding functional group placement .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical models for this compound's reactivity?

  • Strategy 1 : Use in situ spectroscopy (e.g., Raman or IR) to detect transient intermediates not predicted by simulations .
  • Strategy 2 : Re-examine computational parameters (e.g., solvent effects, dispersion corrections) to align with experimental conditions (e.g., dielectric constant of DMF) .
  • Example : Discrepancies in predicted vs. observed regioselectivity may arise from solvent-assisted proton shuttling—incorporate explicit solvent molecules in simulations .

Q. How to design experiments to study the compound's stability under varying conditions (pH, temperature)?

  • Protocol :

  • pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures.
    • Key Findings :
  • Acidic conditions (pH < 3) may hydrolyze the triazine ring, while basic conditions (pH > 10) could deprotonate the acetic acid moiety .

Q. What are the challenges in functionalizing the pyrrolotriazine core, and how to address regioselectivity?

  • Challenges :

  • Competing reaction sites (N1 vs. N3 on triazine) due to electron density distribution.

  • Steric hindrance from the fused pyrrole ring.

    • Solutions :
  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH) to steer electrophilic substitution .

  • Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-H functionalization at less hindered positions .

    Functionalization Site Preferred Conditions Yield Range
    N1 of triazineBoc protection, Pd(OAc)₂40–60%
    C3 of pyrroleFriedel-Crafts alkylation30–50%

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